
(5-Bromofuran-2-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromofuran-2-yl)(piperazin-1-yl)methanone”, also known as BFPFM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. It is a solid compound with the IUPAC name "(5-bromofuran-2-yl) (piperazin-1-yl)methanone hydrochloride" .
Molecular Structure Analysis
The InChI code for “(5-Bromofuran-2-yl)(piperazin-1-yl)methanone” is1S/C9H11BrN2O2.ClH/c10-8-2-1-7 (14-8)9 (13)12-5-3-11-4-6-12;/h1-2,11H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“(5-Bromofuran-2-yl)(piperazin-1-yl)methanone” is a solid compound . Its molecular weight is 259.1 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
A study focused on the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, demonstrating their potential antibacterial activity against various microorganism families. This research suggests that these compounds could serve as broad-spectrum antibiotics, competitive with kanamycin, against gram-positive and gram-negative microorganisms, recommending further investigation against multi-resistant strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anticancer and Antituberculosis Studies
Another study synthesized derivatives of (piperazin-1-yl) methanone, including those with chlorophenyl cyclopropyl groups, to evaluate their in vitro anticancer and antituberculosis activities. Some of these derivatives exhibited significant antituberculosis and anticancer activities, highlighting the potential for further development as therapeutic agents (International Journal of Pharmacy and Pharmaceutical Sciences, 2014).
Corrosion Inhibition
Research into corrosion inhibition on mild steel in acidic mediums by synthesized organic compounds related to (5-Bromofuran-2-yl)(piperazin-1-yl)methanone demonstrated effective prevention of corrosion. These inhibitors are shown to be mixed-type inhibitors, providing substantial protection in acidic conditions, indicating potential industrial applications in corrosion prevention (Asian Journal of Chemistry, 2022).
Antimicrobial Properties
Studies on new pyridine derivatives have also been conducted, focusing on their synthesis and in vitro antimicrobial activities. These studies highlight the variable and modest activity against bacterial and fungal strains, suggesting a pathway for developing new antimicrobial agents (Medicinal Chemistry Research, 2011).
Apoptosis Induction and Tubulin Polymerization Inhibition
A library of substituted (piperazin-1-yl)methanone derivatives was synthesized and screened for cytotoxic activity, revealing potential as anticancer agents through apoptosis induction and tubulin polymerization inhibition. These findings offer insights into novel cancer therapies (RSC medicinal chemistry, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADOQGQGJDYASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585498 |
Source


|
| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
CAS RN |
66204-30-6 |
Source


|
| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

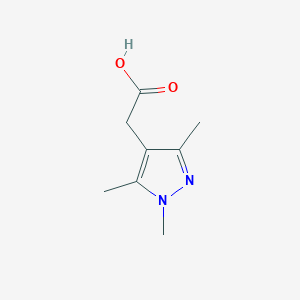
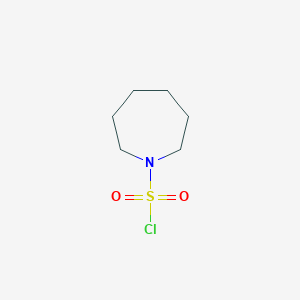
![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)
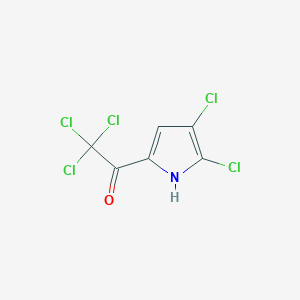
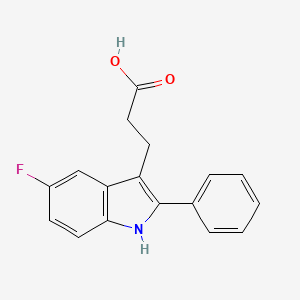
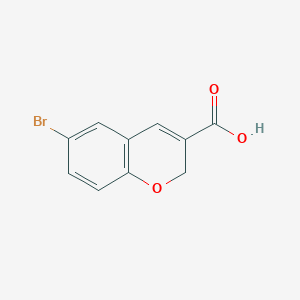
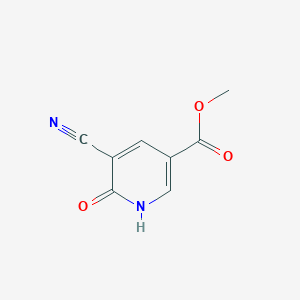

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)




